molecular formula C14H13NO6S B5037094 {2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No. B5037094
M. Wt: 323.32 g/mol
InChI Key: YHWHPIIHJQARCQ-WDZFZDKYSA-N
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Description

The compound “{2-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid” is a sulfur-containing pentacyclic compound . It is part of a novel structural class of antidyslipidemic agents . The compound has a molecular weight of 249.24 .


Synthesis Analysis

The compound can be synthesized through a microwave-facilitated green synthesis process . The synthesis involves the use of benzylidenethiazolidin-4-one, chalcone, and fibrate . The synthesized derivatives were characterized by Fourier transform infrared spectroscopy, mass, and nuclear magnetic resonance spectral studies .


Molecular Structure Analysis

The molecular structure of the compound includes a thiazolidin-4-one nucleus, which is instrumental for enhanced biological activity . The presence of N-acetic acid methyl ester at the 3rd position of the thiazolidin-4-one nucleus, and a C-3 fibric acid moiety at the benzene nucleus were found to be crucial .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C11H7NO4S . The SMILES string representation of the compound is O=C(S/1)NC(C1=C\C2=CC=C(C=C2)C(O)=O)=O .

Mechanism of Action

The compound exhibits promising antidyslipidemic activity . It works by lowering low-density lipoprotein cholesterol, very low-density lipoprotein cholesterol, and triglyceride, and increasing the level of high-density lipoprotein cholesterol . The binding mode of the compound shows crucial hydrogen bonds and pi–pi stacking interactions with the key amino acid residues Phe118, His440, and Tyr464 at the active site of PPARα receptor .

Safety and Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-15-13(18)11(22-14(15)19)6-8-3-4-9(10(5-8)20-2)21-7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWHPIIHJQARCQ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-methoxy-4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

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